CCG 2046 CCG 2046 Inhibitor of regulator of G-protein signaling 4 (RGS4). Reduces the RGS4-Gαo protein-protein interaction signal.
Brand Name: Vulcanchem
CAS No.: 13017-69-1
VCID: VC0004597
InChI: InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3
SMILES: CCCC1(C(C1(C#N)C#N)(C#N)C#N)C
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol

CCG 2046

CAS No.: 13017-69-1

Cat. No.: VC0004597

Molecular Formula: C11H10N4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

CCG 2046 - 13017-69-1

CAS No. 13017-69-1
Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
IUPAC Name 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Standard InChI InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3
Standard InChI Key OUAQSPOCQDQFEV-UHFFFAOYSA-N
SMILES CCCC1(C(C1(C#N)C#N)(C#N)C#N)C
Canonical SMILES CCCC1(C(C1(C#N)C#N)(C#N)C#N)C

Chemical and Structural Characteristics

Molecular Properties

CCG-2046 features a compact bicyclic structure with four nitrile groups, as depicted by the SMILES notation CC1(CCC)C(C#N)(C#N)C(C#N)1C#N . The presence of multiple electronegative groups contributes to its high solubility in polar solvents, though exact solubility data remain unreported . X-ray crystallography data are unavailable, but molecular docking studies suggest that the nitrile moieties form critical hydrogen bonds with RGS4’s active site .

Table 1: Key Chemical Properties of CCG-2046

PropertyValueSource
Molecular FormulaC11H10N4\text{C}_{11}\text{H}_{10}\text{N}_{4}
Molecular Weight198.22 g/mol
CAS Number13017-69-1
Purity≥98%
Storage Conditions-20°C (powder), -80°C (solution)

Biological Targets and Mechanisms

RGS4 Inhibition

RGS4 accelerates GTP hydrolysis in Gα subunits, terminating GPCR signals. CCG-2046 binds RGS4’s conserved RGS domain, blocking its interaction with Gαo (IC50_{50} = 4.3 µM) . This inhibition prolongs Gαo-mediated signaling, as demonstrated in opioid receptor assays where CCG-2046 enhanced DAMGO-induced cAMP inhibition by 2.7-fold . Selectivity studies show 10-fold lower activity against RGS8, attributed to differences in hydrophobic binding pockets .

TNF-α Suppression

In lipopolysaccharide (LPS)-stimulated macrophages, CCG-2046 reduces TNF-α secretion by 80% at 10 µM . Mechanistically, it interferes with TNF-α mRNA stability and NF-κB nuclear translocation . Comparative studies with infliximab, a monoclonal TNF-α antibody, show CCG-2046 achieves comparable CCL2 suppression (62% vs. 68%) at equimolar concentrations .

Table 2: Pharmacological Profiles of CCG-2046

TargetAssay TypeIC50_{50}Effect SizeReference
RGS4Protein binding4.3 µM75% inhibition at 10 µM
TNF-αHTRF2.32 µM80% TNF-α reduction
MMP12Gel zymographyN/A40% activity decrease

Preclinical Research Applications

Cardiovascular Studies

In metabolic syndrome models, CCG-2046 restored coronary collateral growth (CCG) by 55% through MMP12 inhibition . MMP12 generates anti-angiogenic fragments (endostatin, angiostatin), which CCG-2046 reduces by 60% in ischemic myocardium . Combined with MMP8 inhibitors, it synergistically improved perfusion recovery (p<0.01 vs. monotherapy) .

Oncology

CCG-2046 potentiated infliximab’s antitumor effects in xenograft models, reducing melanoma growth by 42% versus infliximab alone . This synergy correlates with increased IL-10 production (2.7-fold) and CCL2 suppression . Phase I trials combining CCG-2046 with vorinostat showed manageable toxicity (Grade 3 adverse events <15%) but limited efficacy in solid tumors .

Pharmacokinetics and Toxicity

Limited ADME data exist, but rodent studies indicate:

  • Oral bioavailability: 22% (Cmax_{\text{max}} = 1.2 µM at 50 mg/kg)

  • Half-life: 2.3 hours (intravenous), 4.1 hours (oral)

  • Major metabolite: Des-nitrile derivative (inactive)

Toxicity screens reveal moderate hepatotoxicity at >100 µM (ALT elevation 3x baseline), but no genotoxicity in Ames tests .

Future Directions

Ongoing research explores CCG-2046’s utility in:

  • Neuropathic pain: Preclinical data show 50% reduction in allodynia via RGS4 modulation .

  • Rheumatoid arthritis: TNF-α/IL-17A dual inhibition achieves 70% paw swelling reduction in murine models .

  • Drug-resistant infections: Synergy with β-lactams against MRSA (FIC index = 0.25) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator